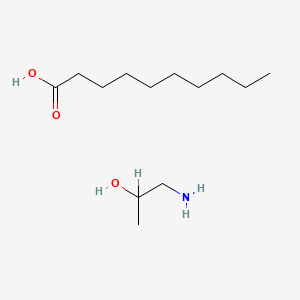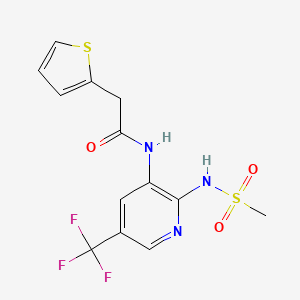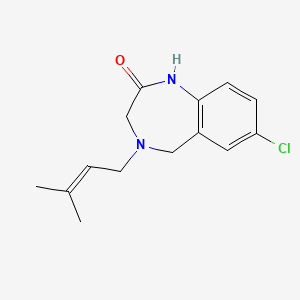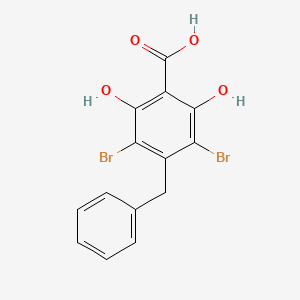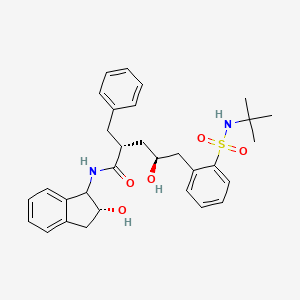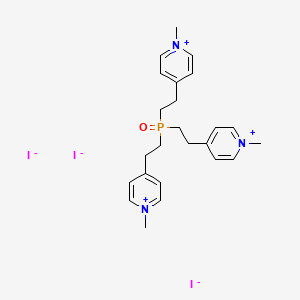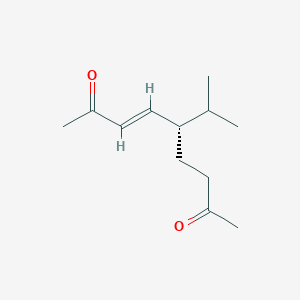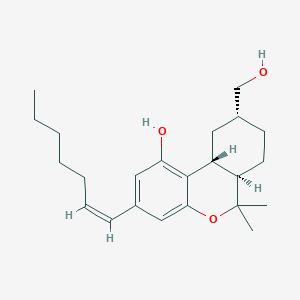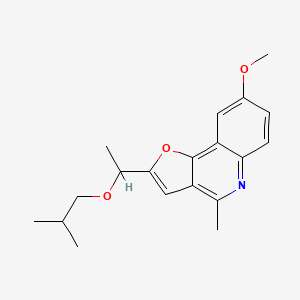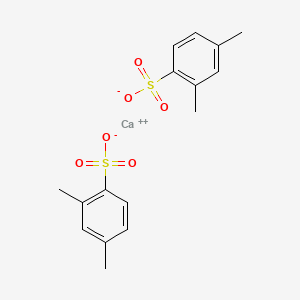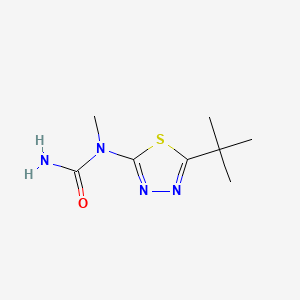
N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea typically involves the reaction of 5-(1,1-dimethylethyl)-1,3,4-thiadiazole-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylurea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a similar tert-butyl group and sulfur-nitrogen heterocycle.
2,4-Di-tert-butylphenol: A compound with antioxidant properties and a similar tert-butyl group.
Uniqueness
N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea is unique due to its specific thiadiazole ring structure and the presence of both tert-butyl and methylurea groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
59962-53-7 |
|---|---|
分子式 |
C8H14N4OS |
分子量 |
214.29 g/mol |
IUPAC名 |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methylurea |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)5-10-11-7(14-5)12(4)6(9)13/h1-4H3,(H2,9,13) |
InChIキー |
UBBJYJXRQJNARS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



